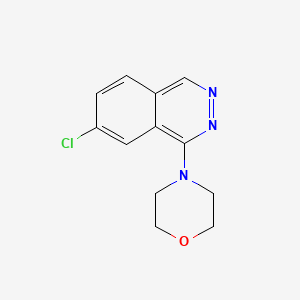

4-(7-Chlorophthalazin-1-yl)morpholine

Description

BenchChem offers high-quality 4-(7-Chlorophthalazin-1-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7-Chlorophthalazin-1-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(7-chlorophthalazin-1-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-10-2-1-9-8-14-15-12(11(9)7-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWHQDBEFIHCIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=CN=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650099 |

Source

|

| Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-55-5 |

Source

|

| Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

PHT-427 [7-chloro-1-(morpholin-4-yl)phthalazine]: A Dual Pleckstrin Homology (PH) Domain Inhibitor Targeting the PI3K/AKT/PDK1 Signaling Axis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT/PDK1 signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers. 7-chloro-1-(morpholin-4-yl)phthalazine, also known as PHT-427, is a novel small molecule inhibitor that uniquely targets this critical oncogenic cascade. Unlike traditional ATP-competitive kinase inhibitors, PHT-427 functions by binding with high affinity to the Pleckstrin Homology (PH) domains of both AKT and 3-phosphoinositide-dependent protein kinase-1 (PDK1/PDPK1). This dual-targeting mechanism prevents their recruitment to the plasma membrane, a requisite step for their activation, thereby effectively attenuating downstream signaling. PHT-427 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and has shown efficacy in preclinical tumor xenograft models, particularly those harboring PIK3CA mutations. This guide provides a comprehensive technical overview of the core mechanism of action of PHT-427, supported by experimental data and detailed protocols for its characterization.

Introduction: The Rationale for Dual AKT/PDK1 Inhibition

The phthalazine core is a versatile nitrogen-containing heterocyclic scaffold that is a pharmacophoric feature in numerous compounds with diverse pharmacological activities, including anticancer, antidiabetic, and antihypertensive properties[1]. Its structural utility has made it an attractive starting point for the development of targeted therapies.

A key target for such therapies is the PI3K/AKT/PDK1 pathway, a signaling cascade frequently deregulated in cancer through mechanisms such as loss of the PTEN tumor suppressor or gain-of-function mutations in the PIK3CA gene[2]. Upon activation by upstream signals, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid second messenger acts as a docking site for proteins containing PH domains, most notably AKT and its upstream activator, PDK1. The co-localization of PDK1 and AKT at the membrane is a critical event, facilitating the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, which is essential for its activation.

Targeting this pathway with inhibitors has become a major focus of cancer drug development[3]. While many inhibitors target the ATP-binding pocket of individual kinases, PHT-427 represents a distinct class of inhibitor. It was developed to specifically target the PH domains of both AKT and PDK1, thereby preventing their initial activation step[4]. This dual inhibition strategy offers a potentially more comprehensive blockade of the pathway compared to targeting a single node, which can sometimes be circumvented by feedback mechanisms.

Core Mechanism of Action: A Non-Canonical Approach

PHT-427's primary mechanism of action is the simultaneous inhibition of AKT and PDK1 through a non-ATP competitive mechanism.

Molecular Target: Pleckstrin Homology (PH) Domains

The defining feature of PHT-427 is its high-affinity binding to the PH domains of both AKT and PDK1[2][5]. The PH domain is a protein module of approximately 120 amino acids that binds to phosphoinositides, such as PIP3, thereby mediating the translocation of signaling proteins to the cell membrane. By binding to these domains, PHT-427 physically obstructs the interaction between the proteins and their lipid anchors at the membrane[5].

This mechanism distinguishes PHT-427 from the vast majority of kinase inhibitors, which compete with ATP for the catalytic site[6]. This non-canonical approach may offer advantages in terms of specificity and the potential to overcome resistance mechanisms associated with ATP-binding site mutations.

Biochemical Consequences of PH Domain Inhibition

The binding of PHT-427 to the AKT and PDK1 PH domains initiates a cascade of inhibitory events:

-

Inhibition of Membrane Translocation: PHT-427 prevents the recruitment of both AKT and PDK1 to the plasma membrane, a crucial step for pathway activation[5].

-

Reduced AKT Phosphorylation: By preventing the co-localization of the enzyme (PDK1) and its substrate (AKT), PHT-427 leads to a significant reduction in the phosphorylation of AKT at its activation loop site, Thr308. It also reduces phosphorylation at the Ser473 residue in the hydrophobic motif[5][7].

-

Inhibition of Downstream Signaling: The inactivation of AKT prevents the subsequent phosphorylation and regulation of its numerous downstream targets. This leads to the induction of apoptosis and the inhibition of cell proliferation[5][7]. Studies have shown that PHT-427 treatment leads to decreased phosphorylation of downstream effectors, correlating with its antitumor activity[2].

The following diagram illustrates the central role of PHT-427 in disrupting the PI3K/AKT/PDK1 signaling cascade.

Caption: PHT-427 inhibits the PI3K/AKT pathway by binding to the PH domains of cytosolic AKT and PDK1.

Pharmacological Profile and Antitumor Activity

PHT-427 has demonstrated potent antitumor effects both as a single agent and in combination with other therapies. Its activity is particularly pronounced in tumors with an activated PI3K pathway.

In Vitro Activity

PHT-427 is a dual inhibitor of Akt and PDK1 with Ki values of 2.7 μM and 5.2 μM, respectively[7]. It effectively induces apoptosis and inhibits AKT phosphorylation, with an IC50 of 8.6 μM in BxPC-3 pancreatic cancer cells[5]. Its antiproliferative and proapoptotic activity has been observed in a variety of cancer types, including head and neck squamous cell carcinoma (HNSCC), pancreatic, breast, and non-small cell lung cancer.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | AKT (PH Domain) | 2.7 μM | [5][7] |

| Ki | PDK1 (PH Domain) | 5.2 μM | [5][7] |

| IC50 (AKT Function) | BxPC-3 Cells | 8.6 ± 0.8 μM | [7] |

| IC50 (Antiproliferation) | Panc-1 Cells | 65 μM | [5] |

In Vivo Efficacy and Predictive Biomarkers

In preclinical xenograft models, orally administered PHT-427 inhibited tumor growth by up to 80% in the most sensitive tumors[2]. A crucial finding from these studies is the correlation between the genetic background of the tumor and its sensitivity to PHT-427.

-

High Sensitivity: Tumors with activating mutations in PIK3CA were among the most sensitive to PHT-427[2][4].

-

Reduced Sensitivity: Tumors harboring K-Ras mutations were found to be less sensitive, a finding consistent with other inhibitors of the PI3K signaling pathway[2][4].

These findings suggest that PIK3CA mutation status could serve as a predictive biomarker for identifying patient populations most likely to respond to PHT-427 therapy.

Combination Studies

The therapeutic potential of PHT-427 is enhanced when used in combination with standard-of-care agents. Studies have demonstrated greater than additive antitumor activity when PHT-427 is combined with:

This synergy suggests that inhibiting the PI3K/AKT survival pathway can lower the threshold for apoptosis induced by cytotoxic or other targeted agents.

Key Experimental Methodologies

Validating the mechanism of action of a targeted inhibitor like PHT-427 requires a series of robust biochemical and cell-based assays.

Protocol: Surface Plasmon Resonance (SPR) for PH Domain Binding

This protocol describes the use of SPR to quantitatively measure the binding affinity (Ki) of PHT-427 to the PH domains of AKT and PDK1. The causality is that a direct binding event is the foundational step of the compound's mechanism.

Methodology:

-

Immobilization: Recombinant GST-fusion PH domain proteins (e.g., human Akt1 and PDK1) are covalently immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry. A response level of ~10,000 Response Units (RUs) is targeted.

-

Analyte Preparation: Prepare a dilution series of PHT-427 in a suitable running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (≤1%) to ensure solubility. Concentrations should bracket the expected KD, typically ranging from 0.1x to 10x the predicted value.

-

Binding Analysis: Inject the PHT-427 dilutions over the immobilized PH domain surfaces at a high flow rate (e.g., 30 μL/min) to minimize mass transport limitations. Include a reference flow cell (e.g., immobilized GST) to subtract non-specific binding.

-

Data Processing: After subtracting the reference channel signal, analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants.

-

Affinity Calculation: The equilibrium dissociation constant (KD), which is equivalent to the Ki in this context, is calculated as kd/ka.

Caption: Workflow for determining PHT-427 binding affinity using Surface Plasmon Resonance (SPR).

Protocol: Western Blot for Pathway Modulation

This assay provides direct evidence of target engagement within the cell by measuring changes in the phosphorylation status of key pathway proteins.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., BxPC-3, MCF-7) and allow them to adhere. Treat the cells with various concentrations of PHT-427 (e.g., 0, 1, 5, 10, 25 μM) for a specified time (e.g., 2-24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Phospho-AKT (Ser473)

-

Phospho-AKT (Thr308)

-

Total AKT

-

Phospho-PDK1 (Ser241)

-

Total PDK1

-

A loading control (e.g., β-actin or GAPDH).

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in phosphorylation relative to total protein and the loading control.

Future Perspectives and Conclusion

PHT-427 stands out as a valuable pharmacological tool for dissecting the PI3K/AKT/PDK1 pathway. Its unique mechanism of targeting PH domains offers a compelling therapeutic strategy, particularly for cancers driven by PI3K pathway hyperactivation. While the compound itself exhibits some challenging physicochemical properties, such as hydrophobicity, recent research into nanoformulations has shown promise for improving its delivery and therapeutic effect[3]. The antitumor activity of PHT-427, especially in tumors with PIK3CA mutations, underscores the potential of this class of inhibitors[2].

References

-

Antitumor Activity of Nanoparticles Loaded with PHT-427, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma. (2021). MDPI. Available at: [Link]

-

Meuillet, E. J., Zuohe, S., Lemos, R., et al. (2010). Molecular pharmacology and antitumor activity of PHT-427, a novel AKT/PDPK1 pleckstrin homology domain inhibitor. Molecular Cancer Therapeutics, 9(3), 706-17. Available at: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024). Semantic Scholar. Available at: [Link]

-

Dual PDK1/AKT inhibitor PHT-427 identified through PHuDock platform. (2010). BioWorld. Available at: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Available at: [Link]

-

Recent Developments in Chemistry of Phthalazines. (2020). ResearchGate. Available at: [Link]

-

Development and Progression of Oral Cancer: The Role of Proteins. Journal of Pharmaceutical Research International. Available at: [Link]

-

Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). NIH National Library of Medicine. Available at: [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). SpringerLink. Available at: [Link]

-

Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2011). Molecules. Available at: [Link]

-

7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2012). ResearchGate. Available at: [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. Available at: [Link]

Sources

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology and antitumor activity of PHT-427 a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. | BioWorld [bioworld.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

In-vitro studies of phthalazine morpholine derivatives

An In-Depth Technical Guide to the In-Vitro Evaluation of Phthalazine Morpholine Derivatives

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phthalazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the in-vitro methodologies employed to characterize phthalazine and its morpholine derivatives, with a primary focus on their burgeoning role in oncology. We will delve into the core mechanisms of action, present detailed experimental protocols for key assays, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical architecture.

The Phthalazine Core: A Privileged Scaffold in Drug Discovery

The phthalazine ring system, a bicyclic aromatic compound composed of a benzene ring fused to a pyridazine ring, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and anticonvulsant properties.[1][2] The therapeutic relevance of this nucleus is underscored by the existence of several commercially available drugs, such as the antihypertensive agent hydralazine, the anti-allergic medication azelastine, and the anticancer drug olaparib.[1] The incorporation of a morpholine moiety into the phthalazine backbone has been a successful strategy in the development of novel drug candidates, often enhancing pharmacokinetic properties and target engagement.

Phthalazin-1(2H)-one derivatives, in particular, are a class of diaza heterocycles with demonstrated potential in medical applications, including anti-diabetic and anti-cancer activities.[3][4] Over the past two decades, significant research has focused on synthesizing and evaluating phthalazine derivatives as promising agents for cancer treatment.[3][5]

Unraveling the Mechanisms of Action: A Focus on Oncology

The anticancer effects of phthalazine morpholine derivatives are often attributed to their ability to modulate key signaling pathways involved in tumor growth, proliferation, and survival. In-vitro studies are crucial for elucidating these mechanisms, and several have been prominently reported in the literature.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2.[3][5][6] For instance, the phthalazine derivative vatalanib inhibits both VEGFR-1 and VEGFR-2.[5]

Signaling Pathway:

Caption: VEGFR-2 signaling pathway and its inhibition by phthalazine morpholine derivatives.

Induction of Apoptosis

The Rationale: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many chemotherapeutic agents, including certain phthalazine derivatives, exert their anticancer effects by inducing apoptosis.[3][4][6] A key feature of the early stages of apoptosis is the activation of caspases, a family of cysteine-aspartic acid-specific proteases.[7]

Experimental Workflow:

Caption: A typical workflow for assessing apoptosis induction via a caspase activity assay.

Cell Cycle Arrest

The Rationale: The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer. Some phthalazine derivatives have been shown to cause cell cycle arrest at specific phases (e.g., S-phase or G2/M phase), thereby preventing cancer cells from dividing.[4][6]

Inhibition of the TGFβ Pathway

The Rationale: The Transforming Growth Factor-beta (TGFβ) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. A novel phthalazine chemotype has been identified that potently impairs the TGFβ pathway without directly inhibiting the TGFβRI kinase, offering a new therapeutic strategy.[8] This compound was shown to reduce Smad phosphorylation, a key step in the TGFβ signaling cascade.[8]

Core In-Vitro Experimental Protocols

The following protocols are foundational for the in-vitro evaluation of phthalazine morpholine derivatives. They are presented as a guide and may require optimization based on the specific cell lines and compounds being tested.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

Experimental Workflow:

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, typically in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. Commercially available kits are often used for this purpose.

General Protocol:

-

Reagent Preparation: Prepare the necessary reagents, including the VEGFR-2 enzyme, the substrate (e.g., a synthetic peptide), and ATP.

-

Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 30-60 minutes).

-

Detection: Add a detection reagent that measures the extent of substrate phosphorylation. This can be based on various detection methods, such as fluorescence, luminescence, or absorbance.

-

Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration. Determine the IC50 value.

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

General Protocol (using a luminescent assay like Caspase-Glo® 3/7):

-

Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells.[12] This reagent contains a proluminescent substrate for caspase-3/7 and also lyses the cells.[12]

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

-

Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.

Anti-inflammatory Potential: Nitric Oxide (NO) Scavenging Assay

For derivatives with potential anti-inflammatory activity, the ability to scavenge nitric oxide (NO) can be assessed. This assay often uses sodium nitroprusside as a source of NO.

General Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline).

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

-

NO Detection: After incubation, add Griess reagent to the mixture.[13] Griess reagent reacts with nitrite, a stable product of NO oxidation, to form a colored azo dye.[13]

-

Absorbance Measurement: Measure the absorbance at approximately 546 nm.

-

Data Analysis: A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity. Calculate the percentage of NO scavenging.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these in-vitro assays are crucial for understanding the biological activity of the synthesized phthalazine morpholine derivatives and for guiding further drug development efforts.

Key Parameters

-

IC50 (Half-maximal inhibitory concentration): This is the most common metric for quantifying the potency of a compound. A lower IC50 value indicates a more potent compound.

-

GI50 (Half-maximal growth inhibition): Similar to IC50, this is often used in the context of cell proliferation assays.

-

Selectivity Index (SI): This is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A high SI is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.

Tabulated Data of Representative Phthalazine Derivatives

The following table summarizes the in-vitro activity of some recently reported phthalazine derivatives.

| Compound ID | Target Cell Line | Assay | IC50 (µM) | Key Findings | Reference |

| 12b | HCT-116 | Cytotoxicity (MTT) | 0.32 | Potent cytotoxicity and VEGFR-2 inhibition. Induced apoptosis and S-phase arrest. | [3][4] |

| 13c | HCT-116 | Cytotoxicity (MTT) | 0.64 | Exhibited strong cytotoxic effects. | [3][4] |

| 9c | HCT-116 | Cytotoxicity (MTT) | 1.58 | Showed significant cytotoxicity. | [3][4] |

| 6d | HepG2 | Cytotoxicity | 0.38 | Demonstrated significant cytotoxicity and potent VEGFR-2 inhibition. Induced apoptosis and G2/M phase arrest. | [6] |

| 6c | HepG2 | Cytotoxicity | 0.41 | Potent cytotoxic agent. | [6] |

| 10p | TGFβ Reporter Cell Line | TGFβ-Smad Signaling | 0.11 | Potent inhibitor of the TGFβ pathway via a non-receptor-kinase mechanism. Non-cytotoxic up to 12 µM. | [8] |

| Sorafenib | HCT-116 | Cytotoxicity (MTT) | 2.93 | Reference drug for comparison. | [3][4] |

| Sorafenib | - | VEGFR-2 Inhibition | 32.1 | Reference drug for VEGFR-2 inhibition. | [4] |

Future Directions and Conclusion

The phthalazine morpholine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in-vitro studies highlighted in this guide demonstrate the potent anticancer activities of these derivatives, primarily through the inhibition of key kinases like VEGFR-2 and the induction of apoptosis. The discovery of compounds with novel mechanisms, such as the non-kinase inhibition of the TGFβ pathway, opens up new avenues for research.

Future efforts in this field will likely focus on:

-

Optimization of existing scaffolds: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of new biological targets: Investigating the effects of these compounds on other signaling pathways relevant to cancer and other diseases.

-

Combination therapies: Evaluating the synergistic effects of phthalazine morpholine derivatives with existing anticancer drugs.

References

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Available at: [Link]

-

(PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. Available at: [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. Available at: [Link]

-

Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). National Institutes of Health. Available at: [Link]

-

Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. (n.d.). Taylor & Francis Online. Available at: [Link]

-

A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Available at: [Link]

-

Pharmacological action and SAR of Phthalazine derivatives-A Review. (n.d.). ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Available at: [Link]

-

In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.). CORE. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Available at: [Link]

-

Antihyperlipidemic Morpholine Derivatives with Antioxidant Activity: an Investigation of the Aromatic Substitution. (2025). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. (2017). Impactfactor. Available at: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Available at: [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. Available at: [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Semantic Scholar. Available at: [Link]

-

Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution. (2015). PubMed. Available at: [Link]

-

In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (n.d.). PubMed Central. Available at: [Link]

-

(PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). ResearchGate. Available at: [Link]

-

Caspase-3/7 activity. (2025). Protocols.io. Available at: [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. Available at: [Link]

-

Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. (2018). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (n.d.). PubMed. Available at: [Link]

-

NO scavanging assay protocol? (2016). ResearchGate. Available at: [Link]

-

Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (n.d.). ACS Omega. Available at: [Link]

-

EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. Available at: [Link]

-

Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. Available at: [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International. Available at: [Link]

-

Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Institutes of Health. Available at: [Link]

-

Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). (n.d.). MDPI. Available at: [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). ResearchGate. Available at: [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET. (2024). RSC Publishing. Available at: [Link]

-

Full article: Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). Taylor & Francis Online. Available at: [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

Application Notes and Protocols for 4-(7-Chlorophthalazin-1-yl)morpholine: A Novel Non-Kinase TGF-β Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in TGF-β Pathway Modulation

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Its dysregulation is a hallmark of numerous pathologies, most notably in promoting a tumor microenvironment conducive to cancer progression and in driving fibrotic diseases.[1] For decades, the primary strategy for therapeutically targeting this pathway has been the development of ATP-mimetic inhibitors that directly target the kinase activity of the TGF-β type I receptor (TGFβRI).[1] However, the highly conserved nature of the ATP-binding pocket across the kinome presents significant challenges, including off-target effects and promiscuity.[1]

This document provides detailed application notes and protocols for a novel phthalazine-based, non-kinase inhibitor of the TGF-β pathway: 4-(7-Chlorophthalazin-1-yl)morpholine . This compound represents a new class of TGF-β inhibitors that circumvent direct kinase inhibition, offering the potential for a more selective and nuanced modulation of the pathway.[1]

Physicochemical Properties and Handling

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₂ClN₃O | - |

| Molecular Weight | 249.70 g/mol | - |

| Appearance | Solid (inferred) | Based on synthesis of similar compounds[1] |

| Solubility | Soluble in DMSO and n-butanol | Inferred from synthesis and biological testing procedures[1] |

| Storage | Store at -20°C | Recommended for long-term stability of phthalazine derivatives. |

Stock Solution Preparation:

For in vitro experiments, it is recommended to prepare a 10 mM stock solution of 4-(7-Chlorophthalazin-1-yl)morpholine in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Mechanism of Action: A Non-Canonical Approach to Pathway Inhibition

4-(7-Chlorophthalazin-1-yl)morpholine and its optimized analogue, compound 10p , were identified through a high-throughput screen of a chemical library designed to exclude TGFβRI kinase activity.[1] The key finding is that this class of compounds inhibits the TGF-β/Smad signaling cascade without directly inhibiting the enzymatic activity of TGFβRI.[1] This suggests a novel mechanism of action that may involve targeting other components of the signaling pathway, potentially upstream of Smad phosphorylation or by interfering with protein-protein interactions within the receptor-Smad complex.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[1] The activated TGFβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1] These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[1] 4-(7-Chlorophthalazin-1-yl)morpholine and its analogs have been shown to reduce the phosphorylation of Smad proteins, indicating an interruption of this signaling cascade.[1]

Figure 1: Simplified TGF-β signaling pathway and the proposed point of intervention for 4-(7-Chlorophthalazin-1-yl)morpholine.

Biological Activity and Quantitative Data

The most promising analog from the initial study, compound 10p , demonstrated potent inhibition of the TGF-β pathway with minimal cytotoxicity.[1]

| Compound | IC₅₀ (µM) for TGF-β Pathway Inhibition | GI₅₀ (µM) for Cytotoxicity | Selectivity Index (GI₅₀/IC₅₀) |

| 10p | 0.11 ± 0.02 | 12.32 ± 1.02 | ~112 |

Data from Kharbanda et al., 2021.[1]

This high selectivity index indicates a favorable therapeutic window for this compound.

Experimental Protocols

The following protocols are designed to provide a framework for researchers to investigate the effects of 4-(7-Chlorophthalazin-1-yl)morpholine. These should be adapted and optimized based on the specific cell lines and experimental conditions used.

In Vitro Assays

1. TGF-β-Responsive Luciferase Reporter Assay

This assay is a primary method for quantifying the inhibition of the TGF-β/Smad signaling pathway.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-CAGA₁₂-luc)

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Recombinant human TGF-β1

-

4-(7-Chlorophthalazin-1-yl)morpholine

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in complete growth medium. Allow cells to adhere overnight.

-

Transfection: Co-transfect the cells with the TGF-β-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with a serum-free or low-serum medium containing various concentrations of 4-(7-Chlorophthalazin-1-yl)morpholine (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO). Pre-incubate with the inhibitor for 1 hour.

-

TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TGF-β1-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

2. Western Blot for Phosphorylated Smad2/3

This assay directly measures the phosphorylation of key downstream effectors of the TGF-β pathway.

-

Materials:

-

A549 cells (or other TGF-β responsive cell line)

-

Recombinant human TGF-β1

-

4-(7-Chlorophthalazin-1-yl)morpholine

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.

-

Inhibitor and TGF-β Treatment: Pre-treat the cells with varying concentrations of 4-(7-Chlorophthalazin-1-yl)morpholine for 1 hour, followed by stimulation with 5 ng/mL of TGF-β1 for 1 hour.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated Smad2/3 levels to total Smad2/3 and the loading control.

-

3. Quantitative PCR (qPCR) for TGF-β Target Genes

This method assesses the transcriptional regulation of genes known to be downstream of the TGF-β pathway.

-

Materials:

-

Cell line of interest

-

Recombinant human TGF-β1

-

4-(7-Chlorophthalazin-1-yl)morpholine

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

-

Protocol:

-

Cell Treatment: Treat cells with the inhibitor and TGF-β1 as described for the Western blot protocol, but for a longer duration (e.g., 6-24 hours) to allow for transcriptional changes.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA.

-

qPCR: Perform qPCR using the appropriate primers and master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the TGF-β1-stimulated vehicle control.

-

Figure 2: A typical in vitro experimental workflow for validating a TGF-β pathway inhibitor.

In Vivo Studies

Disclaimer: No specific in vivo data for 4-(7-Chlorophthalazin-1-yl)morpholine has been published. The following is a general protocol that must be adapted and optimized.

1. General Protocol for In Vivo Efficacy Studies in a Mouse Xenograft Model

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., A549, MDA-MB-231)

-

4-(7-Chlorophthalazin-1-yl)morpholine

-

Vehicle for administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

Calipers for tumor measurement

-

-

Protocol:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing:

-

Dose-Finding Study: It is crucial to first perform a dose-finding study to determine the maximum tolerated dose (MTD).

-

Efficacy Study: Administer 4-(7-Chlorophthalazin-1-yl)morpholine at a predetermined dose (e.g., once or twice daily) via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Analysis:

-

Compare the tumor growth rates between the treated and control groups.

-

Excise tumors for further analysis (e.g., Western blot for p-Smad2/3, immunohistochemistry).

-

-

Trustworthiness and Self-Validation

The protocols described above include internal controls to ensure the validity of the results. For instance, in the luciferase assay, the use of a Renilla luciferase plasmid allows for normalization of transfection efficiency. In Western blotting, probing for total Smad proteins and a housekeeping protein like β-actin ensures equal loading and allows for accurate quantification of changes in phosphorylation. For qPCR, the use of a validated housekeeping gene is essential for accurate normalization of gene expression data.

References

-

Kharbanda, A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 223, 113660. [Link]

Sources

Application Notes and Protocols for Testing VEGFR2 Inhibition with Phthalazine Compounds

Introduction: Targeting the Nexus of Angiogenesis with Phthalazine Inhibitors

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing.[1][2] However, in pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase primarily expressed on endothelial cells.[1][3] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][4][5] Consequently, inhibiting VEGFR2 signaling has become a cornerstone of modern anti-cancer therapy.[1]

Phthalazine derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain.[6][7] Their heterocyclic structure provides a versatile scaffold for chemical modifications to enhance potency and selectivity.[6][8][9][10] Notable examples, such as vatalanib, have demonstrated the clinical potential of this chemical class in oncology.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for testing the inhibitory activity of novel phthalazine compounds against VEGFR2. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow from initial enzymatic assays to cell-based functional screens and in vivo models.

The VEGFR2 Signaling Cascade: A Visual Overview

The binding of VEGF-A to VEGFR2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival, respectively.

Caption: VEGFR2 signaling pathway and point of inhibition.

Experimental Workflow for Assessing Phthalazine-Based VEGFR2 Inhibitors

A hierarchical screening approach is recommended to efficiently identify and characterize potent phthalazine inhibitors. This workflow progresses from high-throughput biochemical assays to more complex cell-based and in vivo models, providing a comprehensive understanding of the compound's efficacy and mechanism of action.

Caption: Hierarchical workflow for testing VEGFR2 inhibitors.

Part 1: In Vitro VEGFR2 Kinase Assay

Principle: This initial screen directly measures the ability of the phthalazine compounds to inhibit the enzymatic activity of recombinant human VEGFR2. The assay quantifies the phosphorylation of a synthetic substrate by the VEGFR2 kinase domain. A common method involves the use of an antibody that specifically recognizes the phosphorylated substrate, with detection often achieved through luminescence or fluorescence.[11][12]

Materials:

-

Recombinant Human VEGFR2 (Kinase Domain)

-

Kinase Assay Buffer

-

ATP

-

VEGFR2 Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Phthalazine compounds dissolved in DMSO

-

Positive Control Inhibitor (e.g., Sunitinib, Sorafenib)[13]

-

96-well or 384-well plates (white, for luminescence)

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of the phthalazine compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[14]

-

Assay Plate Setup:

-

Add 5 µL of diluted compound or control (DMSO for negative control, positive control inhibitor) to each well.

-

Add 20 µL of a master mix containing kinase assay buffer, ATP, and the VEGFR2 substrate to each well.

-

-

Enzyme Addition: Initiate the reaction by adding 25 µL of recombinant VEGFR2 enzyme diluted in kinase assay buffer to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Detection: Add 50 µL of a detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP, which is inversely proportional to the kinase activity.

-

Signal Measurement: Incubate for an additional 10 minutes at room temperature and measure the luminescence using a plate reader.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the positive and negative controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[15][16]

| Compound | IC50 (nM) |

| Phthalazine A | 8.5 |

| Phthalazine B | 25.3 |

| Phthalazine C | 150.1 |

| Sunitinib (Control) | 5.2 |

Part 2: Cell-Based Functional Assays

Compounds that demonstrate potent inhibition in the kinase assay (typically with an IC50 < 1 µM) should be advanced to cell-based assays to assess their effects on endothelial cell functions crucial for angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.

Endothelial Cell Proliferation Assay

Principle: This assay measures the effect of the phthalazine compounds on VEGF-induced endothelial cell proliferation. Inhibition of VEGFR2 signaling is expected to reduce the proliferative response to VEGF.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Basal Medium (EBM) with reduced serum (e.g., 0.5% FBS)

-

Recombinant Human VEGF-A165

-

Phthalazine compounds

-

Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT)

-

96-well clear-bottom plates

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete EGM and allow them to attach overnight.

-

Serum Starvation: Replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Add fresh basal medium containing a fixed, sub-maximal concentration of VEGF-A (e.g., 20 ng/mL) and serial dilutions of the phthalazine compounds. Include controls for no VEGF, VEGF alone, and a positive control inhibitor.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

Data Analysis: Calculate the percent inhibition of VEGF-induced proliferation for each compound concentration and determine the IC50 value as described for the kinase assay.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

Principle: This assay assesses the ability of phthalazine compounds to inhibit the chemotactic migration of endothelial cells towards a VEGF gradient, a critical step in angiogenesis.[17][18]

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Basal medium with 0.1% BSA

-

Recombinant Human VEGF-A165

-

Phthalazine compounds

-

Calcein-AM or other fluorescent cell stain

-

Cotton swabs

Protocol:

-

Chemoattractant Preparation: Add basal medium with 0.1% BSA containing VEGF-A (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.[19]

-

Cell Preparation: Resuspend serum-starved HUVECs in basal medium with 0.1% BSA containing serial dilutions of the phthalazine compounds.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[19]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Stain the migrated cells on the lower surface of the membrane with Calcein-AM. Quantify the fluorescence using a plate reader or by imaging and cell counting.

Data Analysis: Determine the percent inhibition of migration and the corresponding IC50 values.

Endothelial Cell Tube Formation Assay

Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in the later stages of angiogenesis.[2][20][21][22] VEGFR2 inhibition is expected to disrupt this process.

Materials:

-

HUVECs

-

Basement Membrane Extract (e.g., Matrigel®)[23]

-

96-well plates

-

Phthalazine compounds

-

Calcein-AM

Protocol:

-

Plate Coating: Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding and Treatment: Seed HUVECs onto the gel in basal medium containing serial dilutions of the phthalazine compounds.

-

Incubation: Incubate for 4-18 hours at 37°C in a 5% CO2 incubator.

-

Visualization and Quantification: Stain the cells with Calcein-AM and visualize the tube network using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Analysis: Quantify the disruption of tube formation at different compound concentrations and determine the IC50 for this effect.

| Assay | Phthalazine A IC50 (µM) | Phthalazine B IC50 (µM) |

| Proliferation | 0.05 | 0.2 |

| Migration | 0.1 | 0.5 |

| Tube Formation | 0.08 | 0.3 |

Part 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM assay is a well-established in vivo model to study angiogenesis.[24][25][26][27] The highly vascularized CAM of a developing chick embryo provides an excellent system to observe the formation of new blood vessels and the anti-angiogenic effects of test compounds in a living organism.[24][26]

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper discs or sponges

-

Phthalazine compounds

-

Stereomicroscope with a camera

Protocol:

-

Egg Incubation: Incubate fertilized eggs at 37°C with humidity for 3-4 days.

-

Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Compound Application: On embryonic day 7 or 8, place a sterile filter paper disc soaked with a known concentration of the phthalazine compound (or vehicle control) onto the CAM.

-

Incubation: Reseal the window and continue incubation for another 48-72 hours.

-

Observation and Quantification: Re-open the window and observe the vasculature around the filter paper disc. Capture images using a stereomicroscope. Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area.

Data Analysis: Compare the vascular density and branching in the compound-treated CAMs to the vehicle-treated controls to determine the in vivo anti-angiogenic efficacy.

Trustworthiness and Self-Validation

The tiered approach outlined in this protocol is inherently self-validating. A compound that is potent in the initial, highly specific in vitro kinase assay should demonstrate a corresponding inhibitory effect in the more complex, biologically relevant cell-based assays. For instance, a potent inhibitor of VEGFR2 kinase activity is expected to inhibit VEGF-induced proliferation, migration, and tube formation. Discrepancies between these assays can provide valuable insights. For example, a compound that is potent in the kinase assay but weak in cell-based assays may have poor cell permeability or be subject to efflux pumps. Conversely, a compound that is more potent in cellular assays than in the kinase assay may have off-target effects or inhibit other kinases involved in angiogenesis. The final in vivo CAM assay provides a crucial validation of the compound's anti-angiogenic potential in a complex biological system.

References

-

BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

- Hicklin, D. J., & Ellis, L. M. (2005). Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis. Journal of Clinical Oncology, 23(5), 1011–1027.

-

INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

- Bishop, E. T., Bell, G. T., Bloor, S., Broom, I. J., Hendry, N. F., & Wheatley, D. N. (2014). An in vitro model for the study of angiogenesis: the endothelial cell tube formation assay. Journal of Visualized Experiments, (91), e51312.

- Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current protocols in cell biology, Chapter 19, Unit-19.13.

-

Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]

- DeCicco-Skinner, K. L., Henry, G. H., & Cataisson, C. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of visualized experiments: JoVE, (91), 51312.

-

PromoCell. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][14][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 218, 113396.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502.

- Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics, 1-19.

-

ResearchGate. (n.d.). IC50 and percentage of inhibition of VEGF-induced VEGFR-2 activation by indolic compounds. Retrieved from [Link]

- Ribatti, D. (2017). The chick embryo chorioallantoic membrane (CAM) as a model for the study of angiogenesis and anti-angiogenesis. Current pharmaceutical design, 23(27), 4158-4163.

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

-

ResearchGate. (2024, December 5). Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14035-14051.

- Santos, M. A., & Moreira, V. M. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- El-Naggar, M., et al. (2022).

- Nowak-Sliwinska, P., et al. (2018). The chicken chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. The International Journal of Developmental Biology, 62(1-2-3), 239-245.

-

Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

- Le, N. T., et al. (2014). The in ovo chick chorioallantoic membrane (CAM) assay as an efficient xenograft model of hepatocellular carcinoma. Journal of visualized experiments: JoVE, (91), e51912.

- Dimova, I., & Kietzmann, T. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Comprehensive Physiology, 6(4), 1655–1710.

- El-Naggar, M., et al. (2022). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer.

- Nicosia, R. F., & Ottinetti, A. (1990). In vitro angiogenesis.

- El-Gohary, N. S. M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 26(16), 4948.

-

Creative Biolabs. (n.d.). Cell Migration Assay. Retrieved from [Link]

- Ghorab, M. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23533–23545.

- Ribatti, D. (2010). The chick embryo chorioallantoic membrane as an in vivo assay to study antiangiogenesis. Pharmaceuticals, 3(3), 482-513.

- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.

-

Assay Genie. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

- Chung, I. M., et al. (2019). An Improved In Vivo Angiogenesis Model of Chicken Chorioallantoic Membranes in Surrogate Shells Revealed the Pro-angiogenesis Effects of Chylomicrons. Vascular Cell, 11, 2.

Sources

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. clyte.tech [clyte.tech]

- 17. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]

- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 19. regmednet.com [regmednet.com]

- 20. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. corning.com [corning.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 26. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

- 27. mdpi.com [mdpi.com]

Application Notes and Protocols for the Safe Handling and Storage of 4-(7-Chlorophthalazin-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-(7-Chlorophthalazin-1-yl)morpholine is a heterocyclic compound with a molecular formula of C12H12ClN3O and a molecular weight of 249.70 g/mol .[1] Its structure incorporates a morpholine ring attached to a chlorophthalazine core. As a specialized chemical intermediate, it is primarily utilized in medicinal chemistry and drug discovery research. The presence of the chlorinated phthalazine and the morpholine moieties suggests that this compound requires careful handling due to potential biological activity and chemical reactivity.

These application notes provide a comprehensive guide to the safe handling and storage of 4-(7-Chlorophthalazin-1-yl)morpholine, drawing upon data from its structural analogues—morpholine and 1-chlorophthalazine—as well as established best practices for laboratory chemical safety.

Section 1: Hazard Identification and Risk Assessment

-

Morpholine Moiety: Morpholine is a flammable liquid and is harmful if swallowed.[2][3] It is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[2][3][4][5][6]

-

Chlorophthalazine Moiety: The related compound, 1-chlorophthalazine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Overall Compound Profile (Inferred): Based on these components, 4-(7-Chlorophthalazin-1-yl)morpholine should be treated as a substance that is potentially toxic, corrosive, and irritating. Assume it is harmful if ingested, absorbed through the skin, or inhaled.

Summary of Physicochemical and Hazard Data

| Property | Value/Information | Source |

| Chemical Name | 4-(7-Chlorophthalazin-1-yl)morpholine | [1] |

| CAS Number | 951885-55-5 | [1] |

| Molecular Formula | C12H12ClN3O | [1] |

| Molecular Weight | 249.70 g/mol | [1] |

| Inferred Hazards | Toxic, Corrosive, Irritant | [2][3][4][5][6][7] |

| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [2][3][4][8] |

Section 2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is the first line of defense. The following ensemble is mandatory to create a protective barrier against exposure.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

-

Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[3][8]

-

Skin and Body Protection: A flame-retardant lab coat is required. For procedures with a higher risk of splashing, consider using a chemical-resistant apron over the lab coat.[8]

-

Respiratory Protection: All handling of solid or dissolved 4-(7-Chlorophthalazin-1-yl)morpholine must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Section 3: Protocols for Safe Handling and Use

Adherence to these protocols is critical for minimizing exposure risk.

General Handling Precautions

-

Always work within a well-ventilated laboratory, preferably inside a chemical fume hood.[2][8][9]

-

Avoid all direct contact with the compound.[3]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

-

"Dry" lab chemicals should be stored separately from other chemical groups.[10]

Protocol for Weighing and Aliquoting (Solid Form)

-

Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weighing paper/boat, vials, etc.) within the hood.

-

Tare: Place a tared container on the analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the solid compound from the stock container into the tared container. Use a clean spatula and avoid generating dust.

-

Cleaning: After dispensing, securely close the stock container. Clean the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and wipe dry.

-

Disposal: Dispose of any contaminated weighing paper or wipes in a designated hazardous waste container.

Protocol for Solution Preparation

-

Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

-

Dissolution: In a chemical fume hood, add the weighed compound to a suitable flask. Slowly add the solvent to the flask.

-

Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely. Avoid splashing.

-

Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions

-

Temperature: Store the compound in a tightly sealed container at 2-8°C.[1] This refrigerated storage helps to minimize degradation.

-

Location: Keep the container in a designated, well-ventilated, and cool storage area.[5][6] Avoid storing chemicals on bench tops or in fume hoods.[10]

-

Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with air or moisture, a practice recommended for some chlorinated hydrocarbons.[2][11]

Incompatibilities

Based on the reactivity of its components, avoid storing 4-(7-Chlorophthalazin-1-yl)morpholine with:

-

Strong Oxidizing Agents: These can react exothermically with the morpholine moiety.[2]

-

Acids: Contact with strong acids could lead to vigorous reactions.

-

Moisture: Chlorinated compounds can slowly hydrolyze in the presence of water, potentially forming corrosive byproducts like HCl.[11]

Section 5: Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an absorbent material like sand or diatomaceous earth to contain the spill.[8]

-

Collect: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with plenty of water to drink. Seek immediate medical attention.[8]

Visual Workflow for Safe Handling

Sources

- 1. 001chemical.com [001chemical.com]

- 2. fishersci.com [fishersci.com]

- 3. nexchem.co.uk [nexchem.co.uk]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. chemos.de [chemos.de]

- 6. msdsdigital.com [msdsdigital.com]

- 7. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. wichita.edu [wichita.edu]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

Technical Support Center: Purification of 4-(7-Chlorophthalazin-1-yl)morpholine

Welcome to the technical support center for the purification of 4-(7-Chlorophthalazin-1-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Drawing upon established principles of organic chemistry and data from analogous structures, this document provides troubleshooting guides and frequently asked questions to streamline your purification workflow and enhance the purity of your final product.

Introduction to Purification Challenges

The synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine, a molecule of interest in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. While the synthesis may appear straightforward, the purification process can present several challenges. These often stem from the presence of closely related impurities, the physicochemical properties of the target compound, and its potential for degradation under certain conditions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting